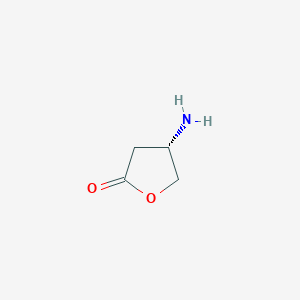

(S)-4-aminodihydrofuran-2(3H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (S)-4-aminodihydrofuran-2(3H)-one and its Isomer, (S)-3-aminodihydrofuran-2(3H)-one

A Note to the Researcher: This guide addresses the chemical structure and physical properties of (S)-4-aminodihydrofuran-2(3H)-one. It is important to note that while this molecule is of interest, the available scientific literature and commercial availability are significantly more extensive for its structural isomer, (S)-3-aminodihydrofuran-2(3H)-one . This document will first present the available information for the requested 4-amino isomer and then provide a comprehensive overview of the more thoroughly characterized 3-amino isomer, which is a valuable chiral building block in pharmaceutical and chemical research.

Part 1: (S)-4-aminodihydrofuran-2(3H)-one

(S)-4-aminodihydrofuran-2(3H)-one is a chiral heterocyclic compound. Its structure consists of a five-membered lactone ring (a cyclic ester) known as a butyrolactone, with an amino group at the 4-position, and the stereochemistry at this chiral center is specified as (S).

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (4S)-4-aminodihydrofuran-2(3H)-one |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| CAS Number | 152580-30-8[1] |

| Canonical SMILES | C1N |

Physical and Spectroscopic Properties

Detailed experimental data for the physical and spectroscopic properties of (S)-4-aminodihydrofuran-2(3H)-one are not widely reported in the scientific literature. A vapor phase infrared (IR) spectrum is available for the racemic mixture, (+-)-4-amino-4,5-dihydro-2(3H)-furanone[2].

Part 2: The Prevalent Isomer: (S)-3-aminodihydrofuran-2(3H)-one

(S)-3-aminodihydrofuran-2(3H)-one, also known as L-homoserine lactone, is a significantly more studied and commercially available isomer. It serves as a crucial chiral intermediate in the synthesis of a variety of organic molecules, particularly in the field of drug development.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (3S)-3-aminodihydrofuran-2(3H)-one |

| Synonyms | L-Homoserine lactone, (S)-α-amino-γ-butyrolactone |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| CAS Number | 2185-02-6[3] |

| Canonical SMILES | C1N |

Physical and Chemical Properties

(S)-3-aminodihydrofuran-2(3H)-one is typically available as its hydrochloride or hydrobromide salt to improve stability and handling.

| Property | (S)-3-aminodihydrofuran-2(3H)-one Hydrochloride |

| Appearance | White to pale beige solid[4] |

| Molecular Formula | C₄H₈ClNO₂ |

| Molecular Weight | 137.56 g/mol [5] |

| Melting Point | 210-220 °C (decomposes)[4] |

| Solubility | Soluble in water; slightly soluble in DMSO and methanol[4] |

| Specific Rotation (α) | -25° (c=0.5, water)[4] |

Spectroscopic Data

-

¹H NMR: The spectrum would show signals for the diastereotopic protons of the methylene groups in the lactone ring and the proton at the chiral center bearing the amino group. The chemical shifts and coupling constants would be indicative of the rigid five-membered ring structure.

-

¹³C NMR: The spectrum would display four distinct carbon signals, including a characteristic signal for the carbonyl carbon of the lactone at the downfield end of the spectrum.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a butyrolactone ring, including the loss of CO and other small fragments.

Synthesis

A common route for the synthesis of (S)-3-aminodihydrofuran-2(3H)-one hydrochloride starts from the readily available and enantiomerically pure amino acid, L-methionine. This multi-step synthesis highlights the importance of using a chiral pool starting material to achieve the desired stereochemistry in the final product.

Synthesis Workflow from L-Methionine

Caption: Synthesis of (S)-3-aminodihydrofuran-2(3H)-one HCl from L-methionine.

Experimental Protocol: Synthesis of (S)-3-aminodihydrofuran-2(3H)-one hydrochloride from L-methionine [4]

-

Onium Salt Formation: L-Methionine is reacted with methyl iodide to form the corresponding sulfonium salt. This step activates the sulfur atom for the subsequent elimination reaction.

-

Conversion to L-Homoserine: The onium salt is treated with a base to induce an elimination reaction, which results in the formation of L-homoserine.

-

Lactonization and Dehydration: L-Homoserine is then subjected to acidic conditions. The acidic environment protonates the carboxylic acid and the alcohol, facilitating an intramolecular esterification (lactonization) to form the five-membered ring of the butyrolactone. This step also involves dehydration. The use of hydrochloric acid directly yields the hydrochloride salt of the product.

-

Purification: The final product is typically purified by recrystallization.

Applications in Drug Development

The chiral nature and the presence of a reactive lactone ring and an amino group make (S)-3-aminodihydrofuran-2(3H)-one a valuable building block in medicinal chemistry.

2.5.1 Quorum Sensing

(S)-3-aminodihydrofuran-2(3H)-one hydrochloride is the core structural unit of N-acylhomoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication system used by many species of bacteria to coordinate gene expression based on population density. This makes derivatives of (S)-3-aminodihydrofuran-2(3H)-one of significant interest in the development of novel antimicrobial agents that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the development of antibiotic resistance.

Quorum Sensing Logic

Caption: Role of the core structure in bacterial quorum sensing and drug development.

2.5.2 Chiral Building Block

As a chiral synthon, (S)-3-aminodihydrofuran-2(3H)-one provides a stereochemically defined starting point for the synthesis of more complex molecules. The lactone can be opened under various conditions to reveal a chiral γ-amino acid derivative, which is a common motif in many biologically active compounds. Its derivatives are being investigated for a range of therapeutic applications, including as mineralocorticoid receptor antagonists[6]. The broader class of furanone derivatives exhibits a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][8][9].

Safety and Handling

The hydrochloride salt of (S)-3-aminodihydrofuran-2(3H)-one is irritating to the eyes, respiratory system, and skin[4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, inert atmosphere[10].

Conclusion

While the initial topic of interest was (S)-4-aminodihydrofuran-2(3H)-one, the current landscape of scientific research and commercial availability points to its isomer, (S)-3-aminodihydrofuran-2(3H)-one, as the more significant compound for researchers and drug development professionals. Its role as a chiral building block, particularly as the core of quorum sensing molecules, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of both isomers, with a necessary emphasis on the well-documented and widely utilized 3-amino variant.

References

-

NextSDS. 2(3H)-Furanone, 4-aMinodihydro-, hydrochloride. Available at: [Link]

-

PubChem. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. Available at: [Link]

-

SpectraBase. (+-)-4-amino-4,5-dihydro-2(3H)-furanone. Available at: [Link]

-

ChemBK. (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. Available at: [Link]

-

PubChem. 2(3H)-Furanone. Available at: [Link]

-

FooDB. L-3-Aminodihydro-2(3H)-furanone. Available at: [Link]

- Google Patents. Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

-

Oriental Journal of Chemistry. Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. Available at: [Link]

-

PubChem. 4-Aminodihydro-2(3H)-furanone. Available at: [Link]

-

PubChem. L-Homoserine lactone. Available at: [Link]

-

NIST WebBook. 2(3H)-Furanone, 5-heptyldihydro-. Available at: [Link]

-

ResearchGate. Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. Available at: [Link]

-

PubMed. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Available at: [Link]

-

idUS. Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone). Available at: [Link]

-

PubMed Central. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Available at: [Link]

Sources

- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. sciex.com [sciex.com]

- 4. (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide [cymitquimica.com]

- 5. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 6. CAS 2185-03-7: 2(3H)-Furanone, 3-aminodihydro-, hydrochlor… [cymitquimica.com]

- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. organic-chemistry.org [organic-chemistry.org]

Stereochemistry and Chirality of 4-Aminodihydrofuran-2(3H)-one Enantiomers: A Comprehensive Technical Guide

Executive Summary

The synthesis and application of chiral building blocks are foundational to modern drug discovery and medicinal chemistry. Among these, 4-aminodihydrofuran-2(3H)-one (commonly referred to as β -amino- γ -butyrolactone) stands out as a highly versatile, conformationally restricted intermediate. Its structural rigidity and defined stereochemistry make it an ideal precursor for γ -aminobutyric acid (GABA) analogs, chiral pyrrolidinones, and peptidomimetics.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the rigorous stereochemical fundamentals, the causality behind regioselective synthetic pathways, and self-validating experimental protocols required to isolate and utilize these enantiomers effectively.

Structural and Stereochemical Fundamentals

Nomenclature and Atom Numbering

The IUPAC name for this molecule is 4-aminodihydrofuran-2(3H)-one. The furan ring numbering is strictly defined: the ring oxygen is atom 1, the carbonyl carbon is atom 2, the adjacent methylene is atom 3, the chiral methine bearing the amino group is atom 4, and the final methylene is atom 5.

In classical nomenclature, the molecule is derived from γ -hydroxybutyric acid. The carbonyl is C1, the adjacent carbon is α , the next is β , and the terminal is γ . Thus, the amino group at C4 of the lactone corresponds to the β -position of the acyclic precursor, making it β -amino- γ -butyrolactone . Spectroscopic characterization of both the racemic and enantiopure forms is routinely used to confirm the structural integrity of this lactone ring[1].

Stereocenter Analysis (C4)

The chirality of the molecule is entirely localized at the C4 carbon. Assigning the absolute configuration requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules.

Table 1: Cahn-Ingold-Prelog (CIP) Priority Assignment for C4 Stereocenter

| Substituent | Formula | Atomic/Group Priority Logic | CIP Rank |

| Amino Group | -NH 2 | Nitrogen (Atomic No. 7) > Carbon | 1 |

| γ -Methylene | -CH 2 -O- (C5) | Carbon bonded to Oxygen (Atomic No. 8) | 2 |

| α -Methylene | -CH 2 -C(=O)- (C3) | Carbon bonded to Carbon (Atomic No. 6) | 3 |

| Hydrogen | -H | Hydrogen (Atomic No. 1) | 4 |

Table 2: Comparison of 4-Aminodihydrofuran-2(3H)-one Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | (4S)-4-aminodihydrofuran-2(3H)-one | (4R)-4-aminodihydrofuran-2(3H)-one |

| Common Synonym | (S)- β -amino- γ -butyrolactone | (R)- β -amino- γ -butyrolactone |

| Chiral Precursor | L-Aspartic Acid | D-Aspartic Acid / L-Malic Acid |

| Biological Application | Precursor for (S)-GABA analogs | Precursor for (R)-GABA analogs |

| Commercial Salt Forms | Hydrochloride, Hydrobromide | Hydrochloride, Hydrobromide |

Mechanistic Pathways for Enantioselective Synthesis

The Causality of Regioselective Protection

Seki et al. demonstrated the foundational synthesis of optically active β -amino- γ -butyrolactone derivatives starting from aspartic acid[2]. The critical challenge in this synthesis is regioselectivity . Aspartic acid possesses two carboxyl groups ( α and β ).

To form the β -amino lactone (4-amino), the α -carboxyl must be reduced to a primary alcohol, while the β -carboxyl must be protected to serve as the carbonyl of the final lactone. If the β -carboxyl were reduced instead, the resulting cyclization would yield α -amino- γ -butyrolactone (homoserine lactone). Therefore, the starting material of choice is Boc-Asp(OBzl)-OH , where the β -carboxyl is protected as a benzyl ester, leaving the α -carboxyl free for activation.

Regioselective reduction of L-Aspartic acid dictates alpha- vs beta-amino lactone formation.

Experimental Protocols: Synthesis of (S)-4-Aminodihydrofuran-2(3H)-one Hydrochloride

Commercially, the (S)-enantiomer is frequently supplied as a hydrochloride[3] or hydrobromide salt to ensure stability and prevent premature ring-opening. The following protocol outlines a self-validating, scalable synthesis for the hydrochloride salt.

Self-Validating Workflow

This protocol is designed with built-in thermodynamic drivers. The hydrogenolysis step cleanly removes the benzyl protecting group without basic conditions that might epimerize the stereocenter. The resulting free acid spontaneously cyclizes, driven entirely by the thermodynamic stability of the 5-membered lactone ring. Finally, the use of HCl in dioxane precipitates the product as a salt, acting as a self-purifying step where organic impurities remain dissolved in the supernatant.

Step-by-step synthetic workflow for (S)-4-aminodihydrofuran-2(3H)-one hydrochloride.

Step-by-Step Methodology

-

Mixed Anhydride Formation: Dissolve Boc-Asp(OBzl)-OH (1.0 eq) in anhydrous THF and cool to -15°C under inert atmosphere. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Causality: The low temperature prevents the formation of unreactive symmetrical anhydrides and completely suppresses racemization at the C4 chiral center.

-

Reduction: Filter the precipitated NMM-HCl salt rapidly. Add the cold filtrate dropwise to a vigorously stirred solution of NaBH 4 (2.0 eq) in water at 0°C. Stir for 1 hour, quench with 1M KHSO 4 , and extract with ethyl acetate to yield benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate.

-

Hydrogenolysis and Lactonization: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H 2 atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate. The removal of the benzyl group triggers spontaneous intramolecular cyclization to yield (S)-N-Boc-4-aminodihydrofuran-2(3H)-one.

-

Deprotection and Salt Formation: Treat the Boc-lactone with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. Concentrate the mixture under reduced pressure and triturate the residue with cold diethyl ether. Filter the resulting white precipitate to isolate pure (S)-4-aminodihydrofuran-2(3H)-one hydrochloride.

Analytical and Preparative Resolution Protocols

If the racemic mixture is synthesized (e.g., via non-stereoselective reductive amination of tetronic acid derivatives), enantiomeric resolution is required.

-

Chiral Chromatography (HPLC/SFC): Baseline separation is achieved using amylose-based stationary phases (e.g., Chiralpak AD-H). The mobile phase must include a basic modifier (e.g., 0.1% diethylamine in Hexane/IPA) to suppress secondary interactions between the free amino group and the silica support, preventing peak tailing.

-

Diastereomeric Salt Resolution: The free base can be resolved using chiral acids such as (1R,2R)-(-)-tartaric acid. The diastereomeric salts exhibit distinct solubility profiles in ethanol/water mixtures, allowing for separation via fractional crystallization.

Applications in Drug Development

The enantiomers of 4-aminodihydrofuran-2(3H)-one are critical in several therapeutic development pipelines:

-

GABA Analogs: Ring-opening of the lactone with various nucleophiles yields substituted γ -amino acids. This is a direct pathway to drugs like Baclofen and Pregabalin derivatives.

-

Chiral Pyrrolidinones: Reaction of the lactone with primary amines under heating (or via microwave assistance) facilitates a lactone-to-lactam conversion, yielding 1-substituted 4-aminopyrrolidin-2-ones, which are potent nootropic and neuroprotective scaffolds.

-

Peptidomimetics: The lactone ring can be incorporated into peptide backbones to restrict conformational flexibility, forcing the peptide into specific secondary structures (like β -turns) to enhance receptor binding affinity and proteolytic stability.

References

-

Synthesis of optically active .BETA.-amino-.GAMMA.-butyrolactone derivatives from aspartic acid. Agricultural and Biological Chemistry. 2

-

(S)-4-aminodihydrofuran-2(3H)-one hydrochloride. ChemShuttle. 3

-

(S)-4-Aminodihydrofuran-2(3H)-one hydrobromide. Chemsrc. 4

-

(+-)-4-amino-4,5-dihydro-2(3H)-furanone. SpectraBase. 1

Sources

Structural and Crystallographic Profiling of (S)-4-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Whitepaper

Executive Summary

(S)-4-aminodihydrofuran-2(3H)-one hydrobromide , commonly known as L-homoserine lactone hydrobromide , is a foundational chiral building block in chemical biology and drug development. As the core pharmacophore of N-acyl homoserine lactones (AHLs), it is the primary signaling moiety in Gram-negative bacterial quorum sensing. This whitepaper provides an in-depth crystallographic and structural analysis of this compound, detailing its solid-state properties, synthetic workflows, and its mechanistic role in receptor binding and enzymatic degradation.

By understanding the precise atomic coordinates and thermodynamic behaviors of the homoserine lactone ring, drug development professionals can better design competitive inhibitors, quorum-quenching therapeutics, and novel anti-virulence agents.

Chemical Identity and Crystallographic Fundamentals

Molecular Geometry and the n→π* Interaction

The (S)-4-aminodihydrofuran-2(3H)-one ring adopts a highly strained envelope conformation in the solid state. When derivatized into an AHL, the molecule exhibits a characteristic intramolecular n→π interaction* between the amide oxygen (donor) and the ester carbonyl carbon (acceptor) of the lactone ring.

Crystallographic data reveals that the donor oxygen makes a sub-van der Waals contact (typically ~2.71 Å) with the acceptor carbonyl group at an angle of ~99°. This alignment perfectly matches the Bürgi–Dunitz trajectory for nucleophilic addition, causing a measurable pyramidalization of the acceptor carbonyl group [4].

Causality in Drug Design: This n→π* interaction biases the conformation of the free ligand in solution. When the lactone binds to a receptor, this intramolecular interaction must often be broken to form new intermolecular hydrogen bonds with the protein. Drug developers must account for this entropic and enthalpic penalty when calculating the binding affinities of synthetic analogs.

Solid-State Packing and Counterion Dynamics

In its pure hydrobromide salt form, the primary amine is protonated ( −NH3+ ). The crystal lattice is dominated by a robust, three-dimensional hydrogen-bonding network. The bromide ( Br− ) counterions act as multi-dentate hydrogen bond acceptors, bridging multiple lactone molecules. This ionic lattice significantly elevates the melting point (~225 °C with decomposition) and provides the high thermodynamic stability required for long-term storage and subsequent acylation reactions.

Experimental Workflows: Synthesis and Crystallization

To study the precise crystallographic features of the lactone, highly pure, single-crystal specimens must be generated. The following protocols are designed as self-validating systems to ensure maximum reproducibility.

Step-by-Step Synthesis of the Hydrobromide Salt

The synthesis leverages L-methionine as a chiral pool starting material, utilizing an intramolecular cyclization strategy.

-

Alkylation: Suspend L-methionine (1.0 eq) in a mixture of water, isopropanol, and acetic acid. Add bromoacetic acid (1.1 eq).

-

Reflux and Cyclization: Heat the mixture to reflux (approx. 100 °C) for 12–16 hours.

-

Causality: Bromoacetic acid alkylates the thioether of L-methionine, forming a highly reactive sulfonium intermediate. The elevated temperature provides the activation energy for the carboxylate oxygen to execute an intramolecular nucleophilic attack, closing the γ-lactone ring and expelling the sulfide leaving group.

-

-

Acidification: Cool the reaction and treat with concentrated hydrobromic acid (HBr) to ensure complete protonation of the primary amine.

-

Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude residue from a hot ethanol/acetone mixture.

-

Validation Checkpoint: The reaction is self-validated via FT-IR spectroscopy. A successful cyclization is confirmed by the appearance of a strained γ-lactone carbonyl stretch at ~1770 cm⁻¹ and a broad −NH3+ stretching band at 3200–2800 cm⁻¹ .

Fig 1. Synthetic pathway from L-Methionine to N-Acyl Homoserine Lactones.

Vapor Diffusion Crystallization Protocol

To obtain diffraction-quality crystals of the hydrobromide salt or its AHL derivatives, a solvent/antisolvent vapor diffusion method is employed.

-

Sample Preparation: Dissolve the highly purified (>99%) hydrobromide salt in a minimal volume of absolute methanol (Solvent) to achieve a near-saturated solution (approx. 50 mg/mL).

-

Drop Setup: Pipette 2 µL of the sample solution onto a siliconized glass coverslip.

-

Reservoir Setup: Fill the well of a vapor diffusion plate with 500 µL of diethyl ether (Antisolvent).

-

Equilibration: Invert the coverslip over the well and seal it with high-vacuum grease. Incubate at a constant 20 °C.

-

Causality: Diethyl ether has a high vapor pressure and a low dielectric constant. As it slowly diffuses into the methanol drop, it gradually lowers the solubility of the polar hydrobromide salt, driving the system into the metastable zone where controlled, slow nucleation occurs, preventing twinning.

-

-

Validation Checkpoint: Prior to X-ray exposure, examine the crystals under a polarized light microscope. Crystals that exhibit uniform, sharp extinction when rotated cross-polarized light confirm a single, untwinned crystalline lattice.

Fig 2. Standard X-ray crystallography workflow for resolving the structure.

Structural Biology: The Lactone Motif in Quorum Sensing

The true technical value of the (S)-4-aminodihydrofuran-2(3H)-one scaffold lies in its biological interactions. X-ray crystallography of receptor-ligand complexes has mapped these interactions at the atomic level.

Receptor Binding Dynamics (LuxR/TraR)

In the crystal structure of the quorum-sensing protein TraR bound to its autoinducer, the homoserine lactone moiety is completely embedded in a narrow, ~200 ų hydrophobic cavity, entirely shielded from the solvent [1].

The binding is anchored by strict stereochemical recognition of the (S)-lactone ring:

-

Asp70 Interaction: A completely buried aspartate residue (Asp70) forms a critical hydrogen bond with the amide nitrogen attached to the lactone ring. This interaction is so vital that the ligand acts as a scaffold for the co-translational folding of the nascent TraR protein.

-

Trp57 Interaction: The ester carbonyl of the lactone ring accepts a hydrogen bond from the indole nitrogen of Trp57, locking the envelope conformation in place.

Fig 3. Quorum sensing signaling cascade mediated by the lactone pharmacophore.

Enzymatic Degradation and Quorum Quenching

Understanding the lactone structure is also critical for designing quorum-quenching therapies. X-ray crystallography of the AHL lactonase from Bacillus thuringiensis reveals a dinuclear zinc active site [3]. The zinc ions coordinate directly with the lactone carbonyl oxygen.

-

Causality: This coordination acts as a powerful Lewis acid, withdrawing electron density from the carbonyl carbon and polarizing the bond. This perfectly pre-organizes the lactone ring for a nucleophilic attack by a bridging hydroxide ion, resulting in the irreversible hydrolysis of the ring and the termination of the bacterial virulence signal.

Furthermore, recent structural studies on phage-encoded SAM lyases demonstrate that these enzymes degrade S-adenosylmethionine (SAM) via a unimolecular reaction mechanism, directly yielding homoserine lactone as a byproduct, highlighting the molecule's broad relevance in microbial metabolism [5].

Quantitative Data Summaries

Table 1: Physicochemical & Crystallographic Parameters

| Parameter | Value / Description |

| Compound Name | (S)-4-aminodihydrofuran-2(3H)-one hydrobromide |

| CAS Number | 15295-77-9 |

| Molecular Formula | C₄H₈BrNO₂ (or C₄H₇NO₂·HBr) |

| Molecular Weight | 182.02 g/mol |

| Melting Point | 225 °C (Decomposes) |

| Optical Rotation | [α]²⁰D = -22° to -18° (c=1, H₂O) |

| Typical Space Group | P212121 (Non-centrosymmetric, chiral) |

| Lactone Conformation | Envelope |

Table 2: Key Hydrogen Bonding Interactions in Receptor-Bound Homoserine Lactones (TraR Complex)

| Receptor Residue | Interaction Type | Ligand Target Atom | Distance (Approx.) | Functional Role |

| Trp57 (Indole NH) | H-Bond Donor | Lactone Ester Carbonyl (C=O) | 2.8 Å | Anchors the lactone ring orientation. |

| Asp70 (Carboxylate) | H-Bond Acceptor | Amide Nitrogen (N-H) | 2.9 Å | Drives co-translational protein folding. |

| Tyr53 (Phenol OH) | Hydrophobic/Polar | Acyl Chain Carbonyl | 3.1 Å | Stabilizes the aliphatic tail trajectory. |

References

-

The crystal structure of the quorum sensing protein TraR bound to its autoinducer and target DNA National Institutes of Health (NIH) / EMBO Journal[Link]

-

Crystal structure of N-(3-oxobutanoyl)-l-homoserine lactone National Institutes of Health (NIH) / Acta Crystallographica[Link]

-

Three-dimensional structure of the quorum-quenching N-acyl homoserine lactone hydrolase from Bacillus thuringiensis Proceedings of the National Academy of Sciences (PNAS)[Link]

-

A Key n→π Interaction in N-Acyl Homoserine Lactones* ACS Chemical Biology[Link]

-

Structure and mechanism of a phage-encoded SAM lyase revises catalytic function of enzyme family eLife Sciences [Link]

A Technical Guide to the Solubility Profile of (S)-4-Aminodihydrofuran-2(3H)-one in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-4-aminodihydrofuran-2(3H)-one, a vital chiral building block in modern drug discovery and development. An understanding of its solubility in polar aprotic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes theoretical solubility principles with practical, field-proven experimental methodologies to offer researchers a robust framework for solvent selection and solubility determination. We delve into the molecular interactions governing dissolution, present a detailed protocol for the widely accepted shake-flask method, and provide an estimated solubility profile in key solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).

Introduction: The Significance of (S)-4-Aminodihydrofuran-2(3H)-one

(S)-4-aminodihydrofuran-2(3H)-one, a derivative of gamma-butyrolactone (GBL), is a compound of increasing interest in medicinal chemistry. Its structure, featuring a polar lactone ring, a primary amine capable of hydrogen bonding, and a defined stereocenter, makes it a valuable synthon for complex pharmaceutical agents. The efficiency of synthetic transformations, crystallizations, and formulation processes involving this molecule is directly dependent on its interaction with the chosen solvent system.

Polar aprotic solvents are ubiquitous in pharmaceutical development due to their ability to dissolve a wide range of organic molecules, their suitable boiling points for reactions, and their compatibility with many analytical techniques.[1] However, their interactions with solutes are complex. This guide aims to elucidate these interactions for (S)-4-aminodihydrofuran-2(3H)-one, providing scientists with the predictive understanding and practical tools necessary for its effective utilization.

Theoretical Framework: Deconstructing the Dissolution Process

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[2] A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute, (S)-4-aminodihydrofuran-2(3H)-one, and the solvent molecules.

2.1. Solute-Solvent Interactions

The dissolution of a solid in a liquid is an equilibrium process governed by the free energy change of the system. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

For (S)-4-aminodihydrofuran-2(3H)-one, the key molecular features influencing solubility are:

-

Lactone Ring: The cyclic ester group possesses a significant dipole moment, making it amenable to strong dipole-dipole interactions with polar solvents.

-

Amino Group (-NH2): This group is a critical determinant of solubility. It can act as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).[3][4]

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, and ACN are characterized by high dielectric constants and large dipole moments.[1] Crucially, they contain hydrogen bond acceptor atoms (e.g., the oxygen in DMSO's S=O bond) but lack acidic protons, meaning they are not effective hydrogen bond donors.[5]

Therefore, the primary interactions driving the solubility of (S)-4-aminodihydrofuran-2(3H)-one in these solvents are:

-

Dipole-Dipole Interactions: Between the polar lactone ring and the polar solvent molecules.

-

Hydrogen Bonding: Where the solute's -NH2 group donates a hydrogen bond to the acceptor site on the solvent molecule (e.g., the oxygen of DMSO or DMF, the nitrogen of ACN).[3]

The strength and number of these interactions largely determine the solubility trend across different solvents.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

The principle states that substances with similar HSP values (a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[6] By comparing the estimated HSP of the solute with the known HSP of various solvents, a rational solvent selection can be made.

Caption: Key intermolecular forces driving dissolution.

Estimated Solubility Profile

While precise, publicly available quantitative data for (S)-4-aminodihydrofuran-2(3H)-one is scarce, an estimated solubility profile can be constructed based on the principles outlined above and data for analogous structures like N-acyl-homoserine lactones and the parent GBL ring.[8][9][10] The parent compound, GBL, is highly soluble in a wide range of organic solvents.[9][11][12][13] The addition of the polar amino group is expected to enhance solubility in polar solvents capable of hydrogen bonding.

Table 1: Estimated Qualitative Solubility of (S)-4-aminodihydrofuran-2(3H)-one at Ambient Temperature (25 °C)

| Solvent | Dielectric Constant (ε) | Hansen Parameters (δP, δH) | Estimated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47 | (16.4, 10.2) | Very High | Strong H-bond acceptor and highly polar, effectively solvating both the amino and lactone groups. Often used to create high-concentration stock solutions.[14] |

| N,N-Dimethylformamide (DMF) | 37 | (13.7, 11.3) | High | Strong H-bond acceptor and highly polar, similar to DMSO but slightly less effective. |

| Acetonitrile (ACN) | 38 | (18.0, 6.1) | Moderate | Good polarity but a weaker H-bond acceptor compared to DMSO/DMF, leading to reduced but still significant solubility. |

| Tetrahydrofuran (THF) | 7.6 | (5.7, 8.0) | Low to Moderate | Lower polarity and moderate H-bond accepting capability limit its solvating power for this highly polar, H-bonding solute. |

Note: Hansen Parameter data sourced from various compilations.[7][15] Values are approximate (in MPa⁰.⁵).

Experimental Determination: A Self-Validating Protocol

To obtain definitive quantitative data, a robust experimental protocol is essential. The thermodynamic shake-flask method is the gold standard for solubility measurement, providing a true equilibrium value.[16][17][18]

4.1. The Shake-Flask Method: Rationale and Workflow

This method involves agitating an excess of the solid solute with the solvent for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution.[17][19] The concentration of the solute in the clarified supernatant is then determined analytically, typically by HPLC-UV or LC-MS.[16][17] The key to a self-validating system is to confirm that a true equilibrium has been established. This is achieved by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours); the solubility value is confirmed when consecutive measurements agree within an acceptable margin of error.[19]

Caption: A robust workflow for solubility determination.

4.2. Detailed Step-by-Step Protocol

-

Preparation:

-

Weigh an amount of (S)-4-aminodihydrofuran-2(3H)-one into three separate glass vials, ensuring the amount is well in excess of its estimated solubility.

-

Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired polar aprotic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours to facilitate the dissolution process.[16]

-

-

Phase Separation:

-

After the initial equilibration period, remove the vials and allow them to stand undisturbed at the test temperature for at least 1 hour.

-

To ensure complete removal of undissolved solids, centrifuge the vials. Alternatively, filter an aliquot of the suspension through a chemically inert, low-binding syringe filter (e.g., 0.45 µm PTFE).[20] This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of (S)-4-aminodihydrofuran-2(3H)-one of known concentrations.

-

Carefully withdraw a precise aliquot of the clear supernatant from the equilibrated samples.

-

Perform an accurate dilution of the aliquot with a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[17]

-

-

Validation of Equilibrium:

-

Return the vials to the shaker and continue agitation.

-

After an additional 24 hours (48 hours total), repeat steps 3 and 4.

-

Compare the calculated solubility from the 24-hour and 48-hour time points. If the values are within a pre-defined tolerance (e.g., ±5%), equilibrium is considered to have been reached. If not, continue the experiment and measure again at 72 hours.[19]

-

Practical Implications for Researchers

-

Reaction Chemistry: For homogeneous reactions, DMSO and DMF are superior solvent choices for achieving high concentrations of (S)-4-aminodihydrofuran-2(3H)-one, potentially accelerating reaction rates.

-

Purification: The moderate solubility in ACN and lower solubility in THF suggest these solvents, or solvent mixtures containing them, could be effective systems for anti-solvent crystallization or purification.

-

Drug Formulation: As DMSO is a common solvent for preparing high-concentration stock solutions for biological screening, understanding the solubility limit is crucial to prevent precipitation upon dilution into aqueous buffers, which can lead to erroneous bioassay results.[16][21]

-

Analytical Method Development: Knowledge of solubility helps in selecting appropriate diluents for creating analytical standards and preparing samples for analysis, ensuring the analyte remains fully dissolved.

Conclusion

The solubility of (S)-4-aminodihydrofuran-2(3H)-one in polar aprotic solvents is governed by a combination of strong dipole-dipole interactions and, most importantly, the solute's ability to act as a hydrogen bond donor to the solvent's acceptor sites. This results in very high solubility in solvents like DMSO and DMF, with moderate to low solubility in ACN and THF, respectively. While this guide provides a robust theoretical and estimated profile, it is imperative for researchers to perform quantitative measurements using a validated thermodynamic method, such as the shake-flask protocol detailed herein, to obtain the precise data required for process optimization and reliable scientific outcomes.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of (S)-3-Hydroxy-gamma-butyrolactone in Organic Solvents.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Substance. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- GBL Manufacturer. (2025). Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Kozo Keikaku Engineering Inc. (n.d.). Consideration of Hansen Solubility Parameters. Part 2.

- SWGDRUG.org. (2005). gamma-butyrolactone.

- W.W. Norton. (n.d.). 6.5 Solubility.

- ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.

- CymitQuimica. (n.d.). CAS 96-48-0: γ-Butyrolactone.

- Journal of Pharmaceutical Research International. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- ResearchGate. (n.d.). Hansen solubility parameter for polar solvents.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- ResearchGate. (n.d.). Polar, aprotic solvents and the hydrophobic effect.

- PubChem - NIH. (n.d.). Gamma-Butyrolactone | C4H6O2 | CID 7302.

- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

- Cayman Chemical. (2022). N-butyryl-L-Homoserine lactone - PRODUCT INFORMATION.

Sources

- 1. nerd.wwnorton.com [nerd.wwnorton.com]

- 2. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 3. al-kindipublisher.com [al-kindipublisher.com]

- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. swgdrug.org [swgdrug.org]

- 12. cymitquimica.com [cymitquimica.com]

- 13. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ziath.com [ziath.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. raytor.com [raytor.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. protocols.io [protocols.io]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Thermal Stability and Melting Point of (S)-4-Aminodihydrofuran-2(3H)-one

Abstract

(S)-4-aminodihydrofuran-2(3H)-one, a chiral γ-butyrolactone derivative, serves as a critical building block in contemporary drug discovery and development. Its structural integrity under thermal stress is a paramount consideration for synthesis, purification, formulation, and storage. This technical guide provides a comprehensive analysis of the thermal stability and melting point of this compound, with a particular focus on its more common hydrochloride salt form. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize and handle this important synthetic intermediate.

Introduction: The Significance of (S)-4-Aminodihydrofuran-2(3H)-one in Medicinal Chemistry

(S)-4-aminodihydrofuran-2(3H)-one, also known as (S)-homoserine lactone, belongs to the furanone class of compounds, which are five-membered lactone rings.[1] The presence of a chiral amine group makes it a valuable precursor for the synthesis of complex, biologically active molecules.[2] These structures are often explored for their potential in developing novel therapeutics, including anti-inflammatory and antimicrobial agents.[1] The hydrochloride salt of this compound is frequently used to enhance its stability and aqueous solubility.[1][3]

The thermal stability and melting point of an active pharmaceutical ingredient (API) or a key intermediate are critical physicochemical parameters that influence every stage of the drug development pipeline. These properties dictate:

-

Synthetic Route Selection: The thermal limits of the molecule can preclude the use of high-temperature reaction conditions.

-

Purification Strategies: Techniques such as distillation or melt crystallization are directly dependent on the compound's thermal behavior.

-

Formulation Development: The choice of excipients and manufacturing processes (e.g., granulation, tableting) must consider the thermal sensitivity of the API to prevent degradation.[4]

-

Storage and Shelf-Life: Understanding the degradation profile at various temperatures is essential for establishing appropriate storage conditions and ensuring the long-term efficacy and safety of the final drug product.[4]

This guide will provide a detailed examination of the methodologies used to assess these crucial thermal characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-4-aminodihydrofuran-2(3H)-one and its hydrochloride salt is presented below.

| Property | (S)-4-aminodihydrofuran-2(3H)-one | (S)-4-aminodihydrofuran-2(3H)-one Hydrochloride |

| Molecular Formula | C₄H₇NO₂ | C₄H₈ClNO₂ |

| Molecular Weight | 101.10 g/mol | 137.56 g/mol [3][5] |

| CAS Number | Not readily available | 2185-03-7[1][3][5] |

| Appearance | Solid (predicted) | Solid[6] |

| Melting Point | Not Available[7] | 210-220 °C (with decomposition)[5] |

Melting Point Determination: A Fundamental Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting range. For (S)-4-aminodihydrofuran-2(3H)-one hydrochloride, the literature value is reported as 210-220 °C, with decomposition.[5] The "decomposition" observation is critical, as it suggests that the compound is not stable at its melting point, a factor that must be considered in any thermal processing.

Standard Protocol for Melting Point Determination

A standard capillary melting point apparatus is typically used for this determination.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile:

-

A rapid heating rate (e.g., 10-20 °C/min) is used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min approximately 15-20 °C below the anticipated melting point to ensure thermal equilibrium.

-

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. Any visual changes, such as discoloration or gas evolution, which would indicate decomposition, are also noted.

Differential Scanning Calorimetry (DSC): A Deeper Look into Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides quantitative information about thermal events such as melting, crystallization, glass transitions, and decomposition.[9][10] A DSC analysis of (S)-4-aminodihydrofuran-2(3H)-one hydrochloride would provide a more detailed picture of the endothermic melting process and the exothermic decomposition that follows.

Experimental Protocol for DSC Analysis

-

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: A typical DSC program would involve:

-

Equilibration: Hold at a starting temperature (e.g., 25 °C) for a few minutes to ensure thermal equilibrium.

-

Heating Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting/decomposition point (e.g., 300 °C).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Onset Temperature of Melting: The temperature at which the melting process begins.

-

Peak Temperature of Melting: The temperature at which the rate of heat absorption is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition Profile: The onset and peak temperatures of any exothermic or endothermic events following the melt.

-

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] This technique is invaluable for determining the thermal stability of a compound and for quantifying mass loss due to decomposition or desolvation.[4] A TGA of (S)-4-aminodihydrofuran-2(3H)-one hydrochloride would precisely identify the temperature at which decomposition begins and the extent of mass loss at different temperatures.

Experimental Protocol for TGA Analysis

-

Sample Preparation: 5-10 mg of the sample is accurately weighed into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: The pan is placed onto the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibration: Hold at a starting temperature (e.g., 30 °C) to allow the balance to stabilize.

-

Heating Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C) to ensure complete decomposition.

-

-

Data Analysis: The TGA curve (percent weight vs. temperature) is analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins. This is often reported as the temperature at which 5% mass loss occurs (T₅).

-

Decomposition Steps: The number of distinct mass loss events and the temperature range over which they occur.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Discussion and Conclusion

The available data indicates that (S)-4-aminodihydrofuran-2(3H)-one hydrochloride is a high-melting solid with a melting point in the range of 210-220 °C.[5] The observation of decomposition at this temperature is a critical finding. It implies that any processing of this compound near its melting point, such as melt-based purification or formulation methods, should be avoided. The thermal instability is likely due to the strained lactone ring and the presence of the amino group, which can participate in various degradation pathways at elevated temperatures.

A comprehensive thermal analysis using DSC and TGA is strongly recommended to fully characterize the stability profile. The DSC would confirm the melting endotherm and provide the enthalpy of fusion, while also revealing the nature (exothermic or endothermic) of the subsequent decomposition. The TGA would precisely quantify the onset temperature of decomposition and the pattern of mass loss. Together, these analyses provide a complete thermal profile, enabling scientists to make informed decisions regarding the handling, processing, and storage of this important molecule to ensure its quality and integrity throughout the drug development process.

References

-

PubChem. (n.d.). 2(3H)-Furanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). (3S)-3-aminodihydrofuran-2(3H)-one hydrochloride. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]

-

MDPI. (2022, February 18). Amino-Functionalized Multiwall Carbon Nanotubes as Efficient Basic Catalysts for the Formation of γ-Lactams: Synthesis of N-1-Heptenyl-2-pyrrolidinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

-

PubMed. (2024, March 6). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]

-

PubMed. (2011, June 15). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of 1 in the temperature range 20–700 ˝ C.. Retrieved from [Link]

-

MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications_Chemicalbook [chemicalbook.com]

- 3. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride | 104347-13-9 [sigmaaldrich.com]

- 7. Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468) - FooDB [foodb.ca]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note & Synthesis Protocol: (S)-4-Aminodihydrofuran-2(3H)-one

Introduction: The Significance of a Chiral Lactone

(S)-4-Aminodihydrofuran-2(3H)-one, also widely known as L-Homoserine Lactone, is a cornerstone chiral building block in modern organic and medicinal chemistry. Its rigid, stereodefined structure makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including antivirals and enzyme inhibitors. Beyond its synthetic utility, L-Homoserine Lactone and its N-acylated derivatives (AHLs) are fundamental signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density and is implicated in biofilm formation and virulence.[1][2][3]

This application note provides a robust and reliable protocol for the multi-gram synthesis of (S)-4-aminodihydrofuran-2(3H)-one as its stable hydrochloride salt. The synthesis begins from L-aspartic acid, a readily available and inexpensive component of the chiral pool, ensuring the final product's high enantiomeric purity. The described four-step sequence is designed for practicality in a standard laboratory setting, avoiding chromatographic purification until the final step.

Overall Synthetic Strategy

The synthetic pathway is predicated on the selective manipulation of the two carboxyl groups in L-aspartic acid. The key transformation is the regioselective reduction of a cyclic anhydride intermediate, which is a well-established method for differentiating the α- and β-carboxyl functions of aspartic acid.

The overall transformation is as follows:

Figure 1: Overall reaction scheme for the synthesis of the target compound from L-aspartic acid.

Materials & Reagents

The following table summarizes the necessary materials for this synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.

| Compound/Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) | Purpose |

| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | Sigma-Aldrich | Chiral Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics | Amine Protecting Group |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | VWR | Solvent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Alfa Aesar | Dehydrating Agent |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Oakwood Chemical | Reducing Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker | Solvent |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | EMD Millipore | Deprotection & Cyclization |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Sigma-Aldrich | Extraction Solvent |

| Isopropanol (IPA) | C₃H₈O | 60.10 | Fisher Scientific | Recrystallization Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR | Drying Agent |

Detailed Step-by-Step Synthesis Protocol

Step 1: N-Protection of L-Aspartic Acid

Causality: The primary amine of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the amine from reacting with reagents in subsequent steps and to improve the solubility of the starting material in organic solvents.

-

Procedure:

-

To a 1 L round-bottom flask, add L-aspartic acid (26.6 g, 0.20 mol) and deionized water (200 mL).

-

Cool the resulting suspension to 0 °C in an ice-water bath with magnetic stirring.

-

Slowly add a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL), ensuring the temperature remains below 10 °C. Stir until all solids dissolve.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (48.0 g, 0.22 mol) in 1,4-dioxane (200 mL).

-

Add the Boc₂O solution dropwise to the cold amino acid solution over 1 hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2 by the slow addition of 1 M HCl. A white precipitate will form.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-L-aspartic acid as a white solid.

-

-

Expected Yield: ~44.3 g (95%). Product is typically used in the next step without further purification.

Step 2: Formation of N-Boc-L-Aspartic Anhydride

Causality: The diacid is converted to a cyclic anhydride. This activates both carboxyl groups but introduces steric and electronic differences between them. The α-carbonyl (adjacent to the bulky Boc-protected amine) becomes more sterically hindered, paving the way for selective reduction at the β-position.

-

Procedure:

-

Place the Boc-L-aspartic acid (42.0 g, 0.18 mol) in a 500 mL round-bottom flask.

-

Add acetic anhydride (150 mL) and stir the suspension at 50 °C for 3 hours. The solid will gradually dissolve.

-

Remove the excess acetic anhydride and acetic acid by-product under high vacuum (rotary evaporation followed by oil pump) to obtain a viscous oil.

-

The crude anhydride is used immediately in the next step without purification.

-

Step 3: Regioselective Reduction of the Anhydride

Causality: This is the key step of the synthesis. Sodium borohydride (NaBH₄), a mild reducing agent, is used to reduce the anhydride to a lactone precursor.[4] NaBH₄ preferentially attacks the less sterically hindered and more electrophilic β-carbonyl group, leading to the formation of the desired γ-hydroxy-α-amino acid derivative after hydrolytic workup.

-

Procedure:

-

Dissolve the crude N-Boc-L-aspartic anhydride from Step 2 in anhydrous THF (300 mL) and cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, carefully dissolve sodium borohydride (10.2 g, 0.27 mol) in deionized water (100 mL). Caution: Hydrogen gas is evolved.

-

Add the NaBH₄ solution dropwise to the stirred anhydride solution over 1.5 hours, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0 °C for an additional 3 hours. Progress can be monitored by TLC.

-

Carefully quench the reaction by slowly adding 1 M HCl until the pH is ~3 to decompose excess NaBH₄.

-

Extract the mixture with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-homoserine as a thick oil. This intermediate is carried forward.

-

Step 4: Boc-Deprotection and Acid-Catalyzed Lactonization

Causality: The Boc protecting group is removed under strong acidic conditions. The same acidic environment simultaneously catalyzes the intramolecular esterification (lactonization) between the newly liberated amine's carboxyl group and the γ-hydroxyl group, forming the stable five-membered lactone ring. The final product is isolated as its hydrochloride salt, which enhances stability and crystallinity.

-

Procedure:

-

Dissolve the crude oil from Step 3 in 4 M HCl in 1,4-dioxane (200 mL).

-

Stir the solution at room temperature for 4 hours. A precipitate may form during the reaction.

-

Evaporate the solvent and excess HCl under reduced pressure.

-

Add isopropanol (100 mL) to the residue and re-evaporate to remove residual water (azeotropic drying).

-

Dissolve the resulting solid in a minimum amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for 12 hours to complete crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Expected Yield: ~17.0 g (68% over 3 steps).

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity against reference data.

Laboratory Workflow Visualization

The following diagram illustrates the general workflow for each synthetic step, emphasizing the key processes involved in obtaining the desired compound.

Figure 2: A generalized laboratory workflow for a typical synthesis and purification step.

Conclusion

This application note details an efficient, scalable, and reliable synthesis of (S)-4-aminodihydrofuran-2(3H)-one hydrochloride. By leveraging the chiral pool amino acid L-aspartic acid and employing a key regioselective anhydride reduction, the protocol delivers the target molecule in high enantiomeric purity and good overall yield. This procedure provides a solid foundation for researchers requiring access to this versatile chiral intermediate for applications in drug discovery and chemical biology.

References

-

D'hooghe, M., & De Kimpe, N. (2011). A microwave-assisted synthesis of (S)-N-protected homoserine γ-lactones from L-aspartic acid. The Journal of Organic Chemistry, 76(16), 6849–6854. [Link]

-

Hodgkinson, J. T., Galloway, W. R., Seden, P. T., & Spring, D. R. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Tetrahedron Letters, 52(26), 3291-3294. [Link]

-

Nose, A., & Kudo, T. (1975). Reduction of cyclic carboxylic anhydrides with sodium borohydride. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 95(11), 1390-1396. [Link]

-

Farooqui, M., et al. (2007). Second acyl homoserine lactone production system in the extreme acidophile Acidithiobacillus ferrooxidans. Applied and Environmental Microbiology, 73(10), 3241–3251. [Link]

-

Churchill, M. E. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews, 111(1), 68-85. [Link]

-

Watson, W. T., et al. (2002). Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing. Molecular Cell, 9(3), 685-694. [Link]

Sources

- 1. Second acyl homoserine lactone production system in the extreme acidophile Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Reduction of cyclic carboxylic anhydrides with sodium borohydride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Incorporation of (S)-4-aminodihydrofuran-2(3H)-one in Peptide Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(S)-4-aminodihydrofuran-2(3H)-one is a conformationally constrained amino acid analogue that serves as a valuable building block in the design of peptidomimetics with enhanced structural stability and biological activity. This guide provides detailed protocols and technical insights for researchers, medicinal chemists, and drug development scientists on the efficient incorporation of this scaffold into peptide sequences. We cover both solid-phase and solution-phase synthesis strategies, addressing critical aspects from protecting group selection to final peptide characterization.

Introduction: Leveraging Conformational Rigidity in Peptide Design

The therapeutic application of native peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Introducing rigid structural elements, such as (S)-4-aminodihydrofuran-2(3H)-one, into a peptide backbone can enforce a specific secondary structure, such as a β-turn mimic. This pre-organization can lead to enhanced binding affinity for biological targets and increased stability against enzymatic cleavage, thereby improving the pharmacokinetic and pharmacodynamic properties of the resulting peptidomimetic. The furanone ring of this building block has been explored in the development of inhibitors for various enzymes.[1][2]

Properties and Handling of (S)-4-aminodihydrofuran-2(3H)-one

A comprehensive understanding of the physicochemical properties of (S)-4-aminodihydrofuran-2(3H)-one is essential for its successful application in peptide synthesis.

| Property | Value |

| Molecular Formula | C4H7NO2 |

| Molecular Weight | 101.10 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water and organic solvents.[3] |

| Storage | Store under an inert atmosphere at room temperature.[4] |

(S)-4-aminodihydrofuran-2(3H)-one is often supplied as a hydrochloride salt to enhance its stability and ease of handling. [5] It is important to handle the compound in accordance with good laboratory practices, using appropriate personal protective equipment.

Synthetic Strategies for Incorporation

The primary amine of (S)-4-aminodihydrofuran-2(3H)-one allows for its integration into peptide chains using standard amide bond formation techniques. The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the desired peptide's length and complexity.

Protecting Group Strategy: Fmoc vs. Boc

Both 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups are suitable for the α-amino group of (S)-4-aminodihydrofuran-2(3H)-one.

-

Fmoc-based strategy: This is the most common approach in modern SPPS due to its use of milder basic conditions for deprotection, which are compatible with a wider range of side-chain protecting groups.[6]

-

Boc-based strategy: This classic approach utilizes strong acids for deprotection and may be preferred for certain sequences or when specific side-chain protection schemes are required.[7][]

Caption: Protecting group selection for peptide synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the incorporation of (S)-4-aminodihydrofuran-2(3H)-one.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol details the manual coupling of Fmoc-(S)-Adf-OH onto a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Fmoc-(S)-Adf-OH

-

Coupling reagents: N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H2O, 2.5% triisopropylsilane (TIS))

Workflow:

Caption: Solid-phase synthesis workflow.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Pre-activate a solution of Fmoc-(S)-Adf-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated solution to the resin and shake for 2-4 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for subsequent amino acid couplings.

-

Final Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether.

Typical Coupling Conditions:

| Reagent | Equivalents |

| Fmoc-Amino Acid | 3-5 |

| Coupling Agent (e.g., HATU) | 2.9-4.5 |

| Base (e.g., DIPEA) | 6-8 |

Solution-Phase Synthesis

This method is suitable for shorter peptides or fragment condensation.

Materials:

-

N-protected peptide with a free carboxylic acid

-

(S)-4-aminodihydrofuran-2(3H)-one hydrochloride

-

Coupling reagent (e.g., BOP, HBTU)

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO3

Procedure:

-

Dissolve the N-protected peptide (1 eq.) and (S)-4-aminodihydrofuran-2(3H)-one hydrochloride (1.1 eq.) in DMF.

-

Add DIPEA (2.5 eq.) and the coupling reagent (1.1 eq.).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup with EtOAc and NaHCO3.

-

Purify the product by column chromatography.

Characterization of the Final Peptide

The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.

| Technique | Information Provided |

| LC-MS | Molecular weight and purity |

| ¹H NMR | Structural confirmation |

| RP-HPLC | Purity analysis and purification |

Conclusion

The incorporation of (S)-4-aminodihydrofuran-2(3H)-one into peptide sequences is a valuable strategy for creating conformationally constrained peptidomimetics. The protocols outlined in this application note provide a robust framework for the successful synthesis and characterization of these modified peptides, enabling further exploration of their therapeutic potential.

References

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- FLINN SCIENTIFIC, Inc.

- Boc Solid Phase Peptide Synthesis - ChemPep.

- PRODUCT INFORM

- BLD Pharmatech Safety D

- 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem - NIH.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID - PubChem.

- CAS 2185-03-7: 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S) - CymitQuimica.

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- A targeted approach for the synthesis of multi-phosphorylated peptides - The Royal Society of Chemistry.

- BOC-Amino Acids.

- (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride - Sigma-Aldrich.

- Methods and protocols of modern solid phase peptide synthesis.

- Dihydro-3-amino-2-(3H)-furanone AldrichCPR 1192-20-7 - Sigma-Aldrich.

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - Beilstein Journals.

- (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride - Sigma-Aldrich.

- Boc and Fmoc solid phase peptide synthesis - Google P

- Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed.

- Introduction to Peptide Synthesis - PMC - NIH.

- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC - NIH.

- Amino Acid Deriv

- Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468) - FooDB.

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC.

- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - The Journal of Organic Chemistry - Figshare.

- Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4)

Sources

- 1. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

- 4. (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride | 104347-13-9 [sigmaaldrich.com]